N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine
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Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine is a synthetic compound that belongs to the class of unnatural amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzyl group attached to the D-homoserine backbone. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine typically involves the protection of the amino group of D-homoserine with the Fmoc group. This is achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group of D-homoserine is then benzylated using benzyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; Pd/C and hydrogen gas for benzyl removal.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc and benzyl groups yields D-homoserine.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor for the synthesis of peptide-based drugs.
Bioconjugation: Utilized in the preparation of bioconjugates for imaging and therapeutic purposes.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methoxy-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butyl)-L-cysteine
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine is unique due to the presence of both Fmoc and benzyl protecting groups, which provide dual protection during peptide synthesis. This allows for selective deprotection and functionalization, making it a versatile building block in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLJDCIQNUTTJ-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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